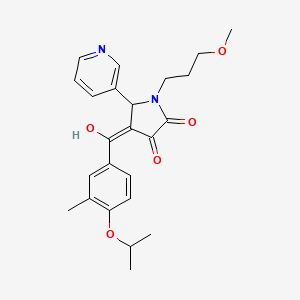![molecular formula C14H15N3O4S B12129149 4-oxo-2-[2-(3-phenylpropanoyl)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid](/img/structure/B12129149.png)
4-oxo-2-[2-(3-phenylpropanoyl)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-oxo-2-[2-(3-phenylpropanoyl)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid is a complex organic compound with a unique structure that includes a thiazine ring, a hydrazinyl group, and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-2-[2-(3-phenylpropanoyl)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazine Ring: The thiazine ring is formed through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.
Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced through a nucleophilic substitution reaction, where a hydrazine derivative reacts with an appropriate electrophile.
Addition of the Phenylpropanoyl Group: The phenylpropanoyl group is added through an acylation reaction, typically using a phenylpropanoyl chloride in the presence of a base.
Final Oxidation Step: The final step involves the oxidation of the intermediate compound to introduce the oxo group, using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
化学反应分析
Types of Reactions
4-oxo-2-[2-(3-phenylpropanoyl)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify the existing functional groups.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the thiazine ring or other parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction may produce hydroxyl derivatives.
科学研究应用
4-oxo-2-[2-(3-phenylpropanoyl)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 4-oxo-2-[2-(3-phenylpropanoyl)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
相似化合物的比较
Similar Compounds
- 4-oxo-4-[2-(3-phenylpropanoyl)hydrazino]butanoic acid
- 5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid
Uniqueness
4-oxo-2-[2-(3-phenylpropanoyl)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid is unique due to its specific combination of functional groups and the presence of the thiazine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
属性
分子式 |
C14H15N3O4S |
|---|---|
分子量 |
321.35 g/mol |
IUPAC 名称 |
(2E)-4-oxo-2-(3-phenylpropanoylhydrazinylidene)-1,3-thiazinane-6-carboxylic acid |
InChI |
InChI=1S/C14H15N3O4S/c18-11(7-6-9-4-2-1-3-5-9)16-17-14-15-12(19)8-10(22-14)13(20)21/h1-5,10H,6-8H2,(H,16,18)(H,20,21)(H,15,17,19) |
InChI 键 |
ZASFTGLKHYCHGN-UHFFFAOYSA-N |
手性 SMILES |
C1C(S/C(=N/NC(=O)CCC2=CC=CC=C2)/NC1=O)C(=O)O |
规范 SMILES |
C1C(SC(=NNC(=O)CCC2=CC=CC=C2)NC1=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Phenylethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12129073.png)


![N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide](/img/structure/B12129096.png)
![2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimet hylphenyl)acetamide](/img/structure/B12129101.png)
![Dimethyl 5-{[(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B12129103.png)
![2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimeth ylphenyl)acetamide](/img/structure/B12129109.png)

![2-amino-1-[3-(dimethylamino)propyl]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129114.png)

![1-[2-(Diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12129129.png)
![2,5-dichloro-N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12129142.png)
![(5Z)-3-hexyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129160.png)

